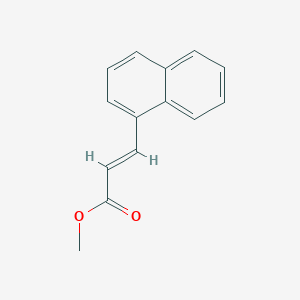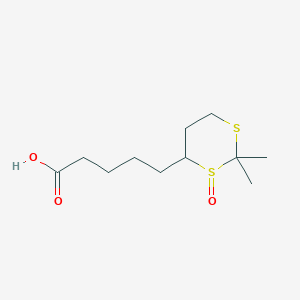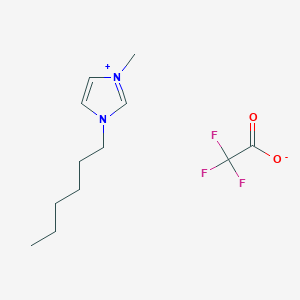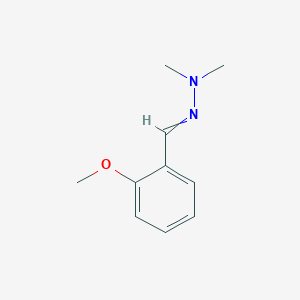
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Métodos De Preparación
The synthesis of 2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine typically involves the condensation reaction between 2-methoxybenzaldehyde and 1,1-dimethylhydrazine. The reaction is usually carried out in an ethanol solvent with piperidine as a base catalyst. The mixture is heated under reflux conditions for a few hours, followed by cooling and recrystallization to obtain the pure product .
Análisis De Reacciones Químicas
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine involves its interaction with molecular targets through the hydrazone moiety. This interaction can lead to the inhibition of specific enzymes or proteins, resulting in various biological effects. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion .
Comparación Con Compuestos Similares
2-(2-Methoxybenzylidene)-1,1-dimethylhydrazine can be compared with other hydrazone compounds, such as:
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: This compound is also a hydrazone and is used as a corrosion inhibitor.
N′-(2-Methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Another hydrazone derivative with potential biological activities.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its various uses.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-[(2-methoxyphenyl)methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-9-6-4-5-7-10(9)13-3/h4-8H,1-3H3 |
Clave InChI |
PLDHNOIPXUWEIC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


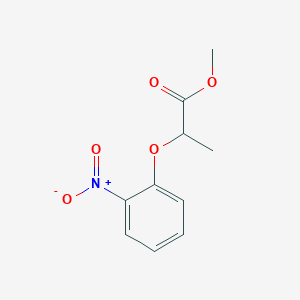
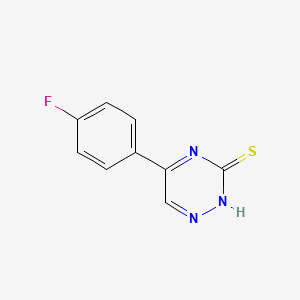
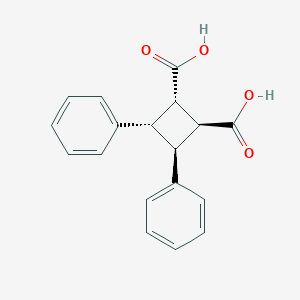
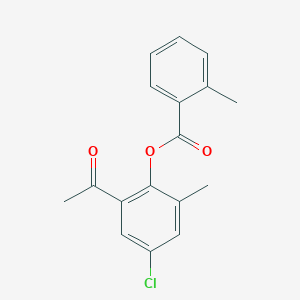
![(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14135122.png)
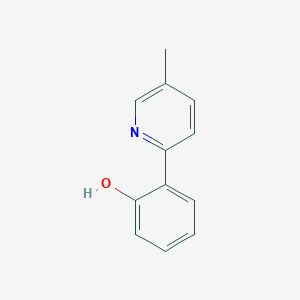
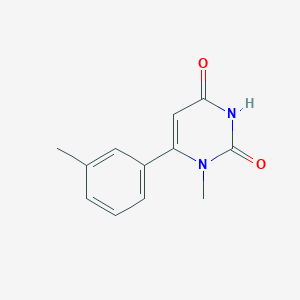
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
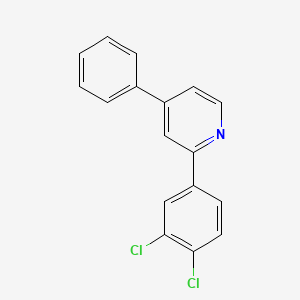
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
